3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid
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Overview
Description
3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid is an organic compound with the molecular formula C9H9ClN2O4 and a molecular weight of 244.63 g/mol . This compound is characterized by the presence of an amino group, a chloro-substituted phenyl ring, and a nitro group, making it a versatile molecule in various chemical reactions and applications.
Scientific Research Applications
3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid typically involves the nitration of 4-chlorophenylpropanoic acid followed by the introduction of an amino group. The nitration process is carried out using concentrated nitric acid and sulfuric acid as catalysts. The subsequent amination can be achieved through reductive amination using reagents such as sodium borohydride or hydrogen gas in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like sodium hydroxide or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of hydroxyl or alkoxy-substituted derivatives.
Mechanism of Action
The mechanism of action of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino and nitro groups play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
- 3-Amino-3-(4-chlorophenyl)propanoic acid
- 3-Amino-3-(4-nitrophenyl)propanoic acid
- 3-Amino-3-(4-bromophenyl)propanoic acid
Comparison: Compared to its analogs, 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and biological properties.
Properties
IUPAC Name |
3-amino-3-(4-chloro-3-nitrophenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O4/c10-6-2-1-5(3-8(6)12(15)16)7(11)4-9(13)14/h1-3,7H,4,11H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKPRIDXTRTCLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CC(=O)O)N)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345333 |
Source
|
Record name | 3-amino-3-(4-chloro-3-nitrophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10345333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
682804-60-0 |
Source
|
Record name | β-Amino-4-chloro-3-nitrobenzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=682804-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-amino-3-(4-chloro-3-nitrophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10345333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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